molecular formula C14H11ClFNO2 B1487739 2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid CAS No. 1218090-79-9

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid

Cat. No. B1487739
M. Wt: 279.69 g/mol
InChI Key: MZPVUMFEEMAPRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid, more commonly known as CFAA, is an important compound in the field of synthetic organic chemistry. CFAA is a widely used compound in various scientific research applications, such as drug synthesis and medicinal chemistry. It has been used as a precursor in the synthesis of various pharmaceuticals and drugs, and is also widely used in laboratory experiments. CFAA is a versatile compound and has a wide range of biochemical and physiological effects. In We will also discuss the future directions of CFAA research.

Scientific Research Applications

Synthesis and Bioactivity

Synthesis Techniques and Anticancer Activity Research has delved into synthesizing related compounds, such as 2-{[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl}acetic acid, showcasing methods involving amidation, etherification, and hydrolysis. These synthetic routes offer simplified, economical, and efficient production methods with notable yields, indicating potential for diverse scientific applications, including exploring anticancer properties (Liu Ying-xiang, 2007).

Crystallography and Molecular Interactions A study on monofluorinated small molecules, including ortho-fluorophenylglycine (a compound closely related to the one ), examines the crystal structures and highlights how these molecules form hydrogen bonds, offering insights into their potential applications in material science and pharmacology (J. Burns & E. Hagaman, 1993).

Improved Drug Synthesis The compound has also been investigated for its role in the improved synthesis of drugs like Clopidogrel Sulfate, demonstrating the utility of related chemical structures in developing more efficient and high-yield production processes suitable for industrial applications (Hu Jia-peng, 2012).

Phosphorus Compounds and Botryticide Activity Research into analogous compounds, such as 1-amino-2-(4-fluorophenyl)ethylphosphonic acid, reveals their strong inhibitory effects on PAL and anthocyanin synthesis, along with significant botryticidal activity. This highlights the potential agricultural applications of these compounds as both growth regulators and protective agents against fungal diseases (L. Maier, 1990).

properties

IUPAC Name

2-(2-chloroanilino)-2-(2-fluorophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO2/c15-10-6-2-4-8-12(10)17-13(14(18)19)9-5-1-3-7-11(9)16/h1-8,13,17H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPVUMFEEMAPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C(=O)O)NC2=CC=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorophenyl)amino]-2-(2-fluorophenyl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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